molecular formula C15H16N6O2 B2538143 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034286-63-8

4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Numéro de catalogue: B2538143
Numéro CAS: 2034286-63-8
Poids moléculaire: 312.333
Clé InChI: DMVPKFLCJXMVRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H16N6O2 and its molecular weight is 312.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a synthetic compound belonging to the class of triazolopyrazines. This compound has garnered attention due to its potential biological activities, including antitumor, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse sources and presents relevant data in tables and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C14H17N5O2\text{C}_{14}\text{H}_{17}\text{N}_5\text{O}_2

This compound features a benzamide core linked to a triazolopyrazine moiety, which is known for its diverse biological activities.

Antitumor Activity

Several studies have indicated that derivatives of triazolopyrazines exhibit significant antitumor properties. For instance:

  • Case Study : In vitro assays demonstrated that compounds structurally related to this compound inhibited cell proliferation in various cancer cell lines. The IC50 values ranged from 5 to 15 μM depending on the specific cell line tested (e.g., MCF-7 and HeLa cells) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated:

  • Study Findings : The compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported between 10 to 25 μg/mL. In contrast, its activity against Gram-negative bacteria was less pronounced .

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows promise:

  • Enzyme Studies : Preliminary data suggest that this compound acts as an inhibitor of DNA methyltransferases (DNMTs), which are critical in epigenetic regulation. The compound displayed an EC50 value of approximately 12 μM against DNMT1 .

Data Summary

Activity Type Target IC50/MIC (μM/μg/mL) Reference
AntitumorMCF-7 Cell Line5 - 15 μM
AntimicrobialStaphylococcus aureus10 - 25 μg/mL
Enzyme InhibitionDNMT1~12 μM

The biological mechanisms through which this compound exerts its effects are still under investigation. However, the presence of the triazole and pyrazine rings suggests potential interactions with biological macromolecules such as proteins and nucleic acids. The hydroxyl group may also play a role in enhancing solubility and bioavailability.

Applications De Recherche Scientifique

Research indicates that this compound exhibits several biological activities through various mechanisms:

1. Antiproliferative Activity:
The compound has demonstrated potent antiproliferative effects against various cancer cell lines. It primarily acts by inhibiting key signaling pathways involved in cell growth and proliferation, particularly through the inhibition of c-Met and VEGFR-2 kinases. These targets are crucial in cancer progression and metastasis .

2. Neurokinin Receptor Antagonism:
This compound acts as a selective antagonist at neurokinin-3 receptors (NK3), which are implicated in mood regulation and pain perception. Studies have shown that antagonism of NK3 receptors can lead to potential therapeutic effects for mood disorders such as anxiety and depression .

3. Enzyme Inhibition:
Preliminary studies suggest that derivatives of this compound may inhibit human renin, indicating potential applications in treating hypertension .

Therapeutic Applications

The diverse biological activities of 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide make it a candidate for various therapeutic applications:

1. Cancer Therapy:
Due to its antiproliferative properties, this compound could be developed as an anticancer agent targeting specific kinases involved in tumor growth.

2. Treatment of Mood Disorders:
The antagonistic effect on neurokinin receptors suggests potential use in developing antidepressants or anxiolytics.

3. Cardiovascular Applications:
Inhibition of human renin could lead to new antihypertensive drugs that manage blood pressure more effectively.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on several cancer cell lines, demonstrating significant dose-dependent inhibition of cell viability. The results indicated that the compound effectively targets c-Met and VEGFR-2 pathways, leading to reduced tumor growth in vitro .

Study 2: Neurokinin Receptor Inhibition

Research involving animal models showed that compounds with similar structures effectively inhibited NK3 receptor activity. Behavioral assessments indicated improvements in anxiety-like symptoms following treatment with the compound .

Study 3: Renin Inhibition

Another investigation focused on the potential of this compound to inhibit human renin. The findings suggested that modifications to the triazole ring could enhance inhibitory potency, making it a candidate for further development as an antihypertensive agent .

Propriétés

IUPAC Name

4-(dimethylamino)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-20(2)11-5-3-10(4-6-11)14(22)17-9-12-18-19-13-15(23)16-7-8-21(12)13/h3-8H,9H2,1-2H3,(H,16,23)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVPKFLCJXMVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.